N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide
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Overview
Description
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and a benzamide moiety, which is a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Formation of the benzamide moiety: This step involves the reaction of 2,6-dihydroxybenzoic acid with an amine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide can undergo various
Properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-19-11-7-18-6-8(11)14-13(17)12-9(15)4-3-5-10(12)16/h3-5,8,11,15-16H,2,6-7H2,1H3,(H,14,17)/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXRQQUNHBBLN-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C2=C(C=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C2=C(C=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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